20-Hydroxyicosanoic acid

Description

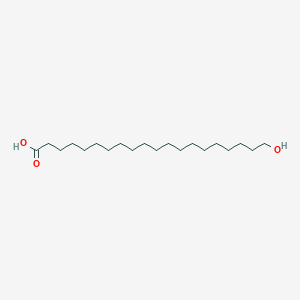

20-Hydroxyicosanoic acid (C₂₀H₄₀O₃; molecular weight: 328.537 g/mol) is a hydroxylated derivative of the saturated fatty acid eicosanoic acid (arachidic acid, C₂₀H₄₀O₂). It is characterized by a hydroxyl (-OH) group at the terminal (ω) carbon (C-20 position) . The compound is also known as 20-hydroxyarachidic acid or ω-hydroxyicosanoic acid and is identified by CAS RN 62643-46-3 . It is naturally found in plant-derived materials, such as birch bark suberin, where it constitutes 2.55–3.15% of hydroxy acid fractions .

Propriétés

IUPAC Name |

20-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIWYKSFMPIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’Acide 20-hydroxyarachidique implique généralement l’hydroxylation de l’acide arachidique. Une méthode courante est l’utilisation d’enzymes cytochrome P450, qui catalysent l’hydroxylation à la 20e position du carbone. Cette réaction enzymatique nécessite des conditions spécifiques, notamment la présence d’oxygène et de cofacteurs tels que le NADPH .

Méthodes de production industrielle : Dans un contexte industriel, la production de l’Acide 20-hydroxyarachidique peut être réalisée par des procédés biotechnologiques impliquant la fermentation microbienne. Par exemple, certaines souches de levure, telles que Candida bombicola, peuvent être utilisées pour convertir l’acide arachidique en sa forme hydroxylée . Cette méthode est avantageuse en raison de son efficacité et de sa capacité d’adaptation à l’échelle.

Analyse Des Réactions Chimiques

Types de réactions : L’Acide 20-hydroxyarachidique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des cétones ou des acides carboxyliques.

Réduction : Le groupe hydroxyle peut être réduit pour former l’alcane correspondant.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de l’acide 20-cétoarachidique ou de l’acide 20-carboxyarachidique.

Réduction : Formation de l’acide arachidique.

Substitution : Formation de divers dérivés substitués selon le réactif utilisé.

4. Applications dans la recherche scientifique

L’Acide 20-hydroxyarachidique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d’hydroxylation et le métabolisme lipidique.

Biologie : Il joue un rôle dans la signalisation cellulaire et la fluidité membranaire, ce qui en fait un sujet d’intérêt dans les études de biologie cellulaire.

Médecine : Ses propriétés anti-inflammatoires et vasoconstrictrices potentielles sont explorées pour des applications thérapeutiques.

Applications De Recherche Scientifique

20-Hydroxy Arachidic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study hydroxylation reactions and lipid metabolism.

Biology: It plays a role in cell signaling and membrane fluidity, making it a subject of interest in cell biology studies.

Medicine: Its potential anti-inflammatory and vasoconstrictive properties are being explored for therapeutic applications.

Mécanisme D'action

Les effets biologiques de l’Acide 20-hydroxyarachidique sont principalement médiés par son interaction avec les membranes cellulaires et les récepteurs spécifiques. Il peut moduler l’activité des canaux ioniques et des enzymes, influençant divers processus cellulaires tels que l’inflammation, la vasoconstriction et la transduction du signal. La voie du cytochrome P450 est cruciale pour son métabolisme et la génération de métabolites bioactifs .

Composés similaires :

Acide arachidonique : Un acide gras polyinsaturé avec quatre doubles liaisons, connu pour son rôle dans l’inflammation et la signalisation cellulaire.

Acide 20-hydroxyéicosatétraénoïque (20-HETE) : Un dérivé hydroxylé de l’acide arachidonique, impliqué dans la régulation de la pression artérielle et de la fonction rénale.

Unicité : L’Acide 20-hydroxyarachidique est unique en raison de sa nature saturée et de son hydroxylation spécifique au 20e carbone. Contrairement à l’acide arachidonique, il ne présente pas de doubles liaisons, ce qui affecte sa réactivité et ses fonctions biologiques. Comparé à l’acide 20-hydroxyéicosatétraénoïque, il a une structure plus simple, ce qui en fait un modèle précieux pour étudier l’hydroxylation et le métabolisme lipidique .

Comparaison Avec Des Composés Similaires

Structural Analogs

Eicosanoic Acid (Arachidic Acid)

- Structure : Parent compound without hydroxylation (C₂₀H₄₀O₂).

- Molecular Weight : 312.53 g/mol .

- Physical Properties : Higher melting point (74–77°C) compared to hydroxylated derivatives due to stronger van der Waals interactions in the saturated chain .

- Function : Primarily serves as a structural lipid and energy source.

2-Hydroxyeicosanoic Acid

- Structure : Hydroxyl group at the C-2 position (α-position) instead of C-20 .

- Molecular Weight : 328.537 g/mol (same as 20-hydroxy isomer).

- Biological Role : Exhibits anti-inflammatory, neuroprotective, and antimicrobial properties; used as an internal standard in lipidomics .

- Key Difference : Positional isomerism significantly alters solubility and metabolic pathways.

22-Hydroxydocosanoic Acid

- Structure : Longer carbon chain (C22) with hydroxylation at C-22 .

- Molecular Weight : 356.58 g/mol.

- Occurrence: Co-occurs with 20-hydroxyicosanoic acid in birch suberin but at higher concentrations (4.7–9.75%) .

Functional Analogs

20-Hydroxyeicosatetraenoic Acid (20-HETE)

- Structure : Derived from arachidonic acid (C₂₀H₃₂O₃; 20:4 ω-6), with a hydroxyl group at C-20 and four double bonds .

- Function : Mediates vasoconstriction, renal sodium transport, and oxidative stress responses .

- Key Difference: Unsaturated backbone enables signaling roles, unlike the saturated this compound.

Eicosenoic Acid (20:1n9 or 20:1n11)

- Structure: Monounsaturated fatty acid (C₂₀H₃₈O₂) with a double bond at the n-9 or n-11 position .

- Physical Properties : Lower melting point than saturated analogs due to reduced packing efficiency.

- Role : Biomarker for dietary intake and linked to cancer risk modulation .

Physicochemical and Functional Comparison Table

Key Differences and Implications

Hydroxylation Position: Terminal (C-20) hydroxylation in this compound enhances hydrophilicity compared to arachidic acid but reduces it relative to α-hydroxy isomers (e.g., 2-hydroxyeicosanoic acid) . Position affects metabolic pathways; α-hydroxy acids are often involved in sphingolipid metabolism, while ω-hydroxy acids are precursors for cutin/suberin in plants .

Unsaturation vs. Hydroxylation: 20-HETE’s unsaturated structure enables receptor-mediated signaling, whereas this compound’s saturated chain limits its role to structural functions .

Chain Length: Longer-chain derivatives (e.g., 22-hydroxydocosanoic acid) exhibit higher hydrophobicity and integration into lipid bilayers compared to C20 analogs .

Activité Biologique

20-Hydroxyicosanoic acid (20-HETE) is a cytochrome P450 metabolite of arachidonic acid, which plays significant roles in various physiological and pathological processes. This article delves into the biological activities of 20-HETE, highlighting its mechanisms of action, implications in diseases, and potential therapeutic applications.

Inhibition of Platelet Aggregation

20-HETE is a potent inhibitor of platelet aggregation, demonstrating a dose-dependent response. It inhibits thromboxane biosynthesis induced by arachidonic acid and other agents, with an IC50 of approximately 5.2 µM for arachidonic acid-induced aggregation. Interestingly, it does not inhibit thrombin-induced aggregation, suggesting a selective mechanism that may involve antagonism of the thromboxane A2 receptor rather than direct inhibition of platelet activation pathways .

Metabolism and Novel Metabolites

The metabolism of 20-HETE leads to the formation of several novel metabolites identified through mass spectrometry. These include 20-hydroxy-thromboxane B2 and various dihydroxyeicosatetraenoic acids. The metabolic pathways suggest that 20-HETE may compete with arachidonic acid for cyclooxygenase metabolism, although its predominant actions appear to be receptor-mediated rather than through direct enzymatic inhibition .

Clinical Implications

Role in Hypertension

Research indicates that elevated levels of 20-HETE are associated with hypertension. In a controlled study, sesame supplementation was shown to reduce plasma and urinary levels of 20-HETE significantly, indicating that dietary interventions may modulate its synthesis and potentially alleviate hypertension-related complications .

Neurological Predictors

A study measuring plasma levels of 20-HETE in patients revealed its potential as a predictor for neurological deterioration within ten days of hospital admission. The correlation suggests that 20-HETE may play a role in neurological pathophysiology, warranting further investigation into its utility as a biomarker for clinical outcomes .

Table: Biological Activities and Effects of 20-HETE

Case Studies

-

Hypertension and Dietary Intervention

- A randomized controlled trial involving overweight individuals demonstrated that daily sesame supplementation led to a significant decrease in both plasma and urinary levels of 20-HETE. This suggests that dietary components can influence the synthesis of this eicosanoid and potentially mitigate hypertension .

- Neurological Outcomes

Q & A

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to enhance volatility. Internal standards like deuterated analogs improve accuracy .

- Data Handling : Include error margins (e.g., ±0.63 g/L for replicate measurements) and validate methods using calibration curves with certified reference materials .

Q. How should researchers ensure stability and proper storage of this compound during experiments?

- Storage : Keep the compound in a sealed container at room temperature, protected from light and moisture. Stability tests under varying pH and temperature conditions are advised to confirm integrity over time .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound's role in enzymatic pathways?

- Hypothesis Framing : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., enzyme kinetics, substrate specificity). For example, compare ω-hydroxylation rates in cytochrome P450 isoforms .

- Controls : Include negative controls (e.g., enzyme inhibitors) and positive controls (e.g., known substrates like arachidonic acid) to validate assay specificity .

Q. How can contradictions in reported biological activities of this compound across model systems be resolved?

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro assays vs. in vivo models). For instance, discrepancies in anti-inflammatory effects may arise from tissue-specific metabolism, requiring transcriptomic profiling .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for variables like dosage and exposure duration .

Q. What methodologies are effective for elucidating the metabolic fate of this compound in mammalian systems?

- Tracer Studies : Use isotopically labeled (e.g., ¹⁴C or ²H) this compound to track incorporation into lipid pools or β-oxidation pathways .

- Omics Integration : Combine metabolomics (LC-MS) with proteomics to identify enzymes involved in its catabolism (e.g., acyl-CoA synthetases) .

Q. How should researchers design dose-response studies to assess the toxicological profile of this compound?

- Dose Ranging : Follow OECD guidelines for acute toxicity testing, starting with sub-millimolar concentrations in cell cultures (e.g., HepG2 cells) and escalating in vivo (e.g., Sprague Dawley rats) .

- Endpoint Selection : Monitor organ-specific biomarkers (e.g., liver enzymes ALT/AST) and histopathological changes .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed with filters for "long-chain ω-hydroxy fatty acids" to identify mechanistic studies .

- Ethical Compliance : Adhere to protocols for animal welfare (e.g., IACUC approvals) and human subject consent when applicable .

- Data Presentation : Include raw data tables in appendices, with processed results (e.g., normalized fold-changes) in the main text. Use error bars to represent standard deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.